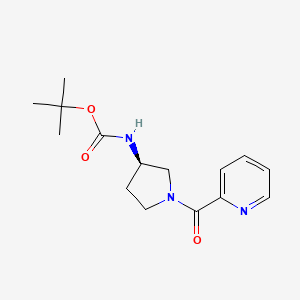

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃. This compound is characterized by its chiral nature, which makes it particularly useful in asymmetric synthesis and other applications requiring enantiomerically pure substances.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.

Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.

Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

化学反応の分析

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. For example:

-

Trifluoroacetic Acid (TFA)-Mediated Deprotection :

Exposure to TFA (20–50% in dichloromethane) cleaves the Boc group, yielding the free amine (R)-1-picolinoylpyrrolidin-3-amine (Fig. 1A) . This reaction is quantitative and proceeds at room temperature within 1–2 hours.Mechanistic Insight :

Protonation of the carbamate oxygen weakens the C–O bond, facilitating tert-butyl cation elimination and subsequent formation of a transient carbamic acid, which decomposes to CO₂ and the amine .

Hydrolysis of the Picolinoyl Amide

The picolinoyl group undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis :

Refluxing with 6M HCl (110°C, 12–24 h) cleaves the amide bond, producing (R)-tert-butyl pyrrolidin-3-ylcarbamate and picolinic acid (Fig. 1B) . -

Basic Hydrolysis :

Treatment with NaOH (2M, 80°C, 8 h) yields the sodium salt of picolinic acid and the free pyrrolidine derivative .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

-

N-Alkylation :

Reacting with methyl iodide (MeI) in the presence of NaH (THF, 0°C to RT) introduces a methyl group at the pyrrolidine nitrogen, forming (R)-tert-butyl 1-picolinoyl-1-methylpyrrolidin-3-ylcarbamate (Fig. 1C) .

Yield : 85–90% .

Catalytic Hydrogenation

The pyrrolidine ring is resistant to hydrogenation under standard conditions (H₂/Pd-C, 1 atm), but the picolinoyl group can be reduced selectively:

-

Selective Reduction :

Using PtO₂ in acetic acid (50°C, 4 h) reduces the pyridine ring to piperidine, yielding (R)-tert-butyl 1-(piperidine-2-carbonyl)pyrrolidin-3-ylcarbamate .

Cross-Coupling Reactions

The picolinoyl group’s aromatic ring participates in Suzuki-Miyaura coupling under palladium catalysis:

-

Borylation :

Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ (THF, 80°C, 12 h) forms a boronate ester intermediate .

Table 1: Deprotection Conditions for the Boc Group

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | RT, 1 h | (R)-1-picolinoylpyrrolidin-3-amine | >95 | |

| HCl (gas)/dioxane | 0°C, 2 h | Same as above | 90 |

Table 2: Hydrolysis of the Picolinoyl Amide

| Conditions | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 24 | (R)-tert-butyl pyrrolidin-3-ylcarbamate | 78 | |

| 2M NaOH, 80°C | 8 | Sodium picolinate + free amine | 82 |

Mechanistic and Stability Considerations

科学的研究の応用

Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.

作用機序

The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

類似化合物との比較

(R)-tert-Butyl piperidin-3-ylcarbamate: This compound is structurally similar but lacks the picolinoyl group.

(R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate: This compound has a benzyl group instead of the picolinoyl group.

Uniqueness: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is unique due to its picolinoyl group, which imparts specific chemical and biological properties that are not present in the other similar compounds. This makes it particularly valuable in asymmetric synthesis and other specialized applications.

生物活性

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS Number: 1286207-97-3) is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula for this compound is C15H21N3O3, with a molecular weight of approximately 291.35 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Boiling Point | Predicted ~468 °C |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Research indicates that this compound exhibits biological activity through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator at certain receptors. This modulation can enhance synaptic transmission and has implications for neuropharmacology.

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties. In vitro assays showed that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Antidepressant Activity

In animal models, this compound has been shown to exhibit antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test indicated that administration of this compound resulted in significant reductions in immobility time, which is indicative of antidepressant activity.

Case Studies

-

Neuroprotection in Alzheimer's Disease Models

- A study investigated the effects of this compound in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test.

-

Anxiety Reduction in Rodent Models

- Another case study focused on the anxiolytic properties of the compound. Rodents treated with this compound displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests, further supporting its potential as a therapeutic agent for anxiety disorders.

特性

IUPAC Name |

tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJCFXJUIZBDCR-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。